![molecular formula C24H23F3N4O3 B15143531 (5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)
(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK951A is a chemical compound known for its inhibitory effects on the enzyme EchA6. This enzyme is involved in the fatty acid synthesis pathway, specifically in the biosynthesis of mycolic acids, which are essential components of the cell wall in mycobacteria . GSK951A has shown significant potential in inhibiting the growth of Mycobacterium bovis Bacillus Calmette-Guérin (BCG) by targeting this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GSK951A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of GSK951A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety standards. The compound is usually stored at low temperatures to preserve its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: GSK951A primarily undergoes inhibition reactions where it interacts with the enzyme EchA6. It does not significantly undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving GSK951A include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound .
Major Products: The major product formed from the interaction of GSK951A with EchA6 is the inhibition of mycolic acid synthesis, which leads to the suppression of mycobacterial growth .
Wissenschaftliche Forschungsanwendungen
GSK951A has several scientific research applications, particularly in the fields of microbiology and pharmacology. It is used as a research tool to study the fatty acid synthesis pathway in mycobacteria and to develop new therapeutic strategies for tuberculosis . Additionally, it is employed in chemical proteomics to identify protein targets and understand the mechanism of action of various inhibitors .
Wirkmechanismus
GSK951A exerts its effects by binding to the enzyme EchA6, which is involved in the fatty acid synthesis pathway. This binding inhibits the enzyme’s activity, leading to a reduction in mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition results in the suppression of mycobacterial growth . The molecular targets and pathways involved include the fatty acid synthase II (FAS-II) system and the mycolic acid biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
GSK951A is similar to other tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogs that also target the fatty acid synthesis pathway in mycobacteria . GSK951A is unique in its high potency and lack of cytotoxicity, making it a valuable tool for research and potential therapeutic applications . Similar compounds include other THPP analogs and inhibitors of the fatty acid synthase II system .
Eigenschaften
Molekularformel |
C24H23F3N4O3 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H23F3N4O3/c1-2-14-3-6-16(7-4-14)18-10-21(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-15-5-8-19-20(9-15)34-13-33-19/h3-9,12,18,21,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,21+/m1/s1 |
InChI-Schlüssel |
AGTNDMNRULIWGD-NQIIRXRSSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




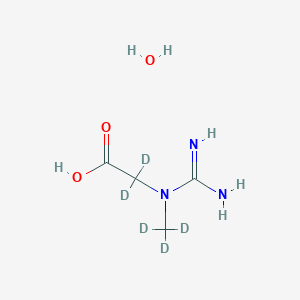
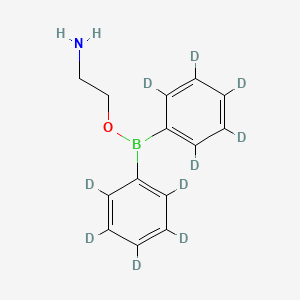
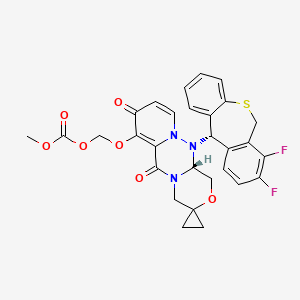
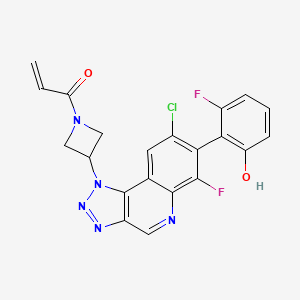
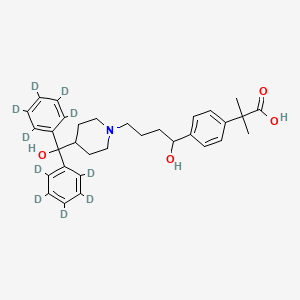
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
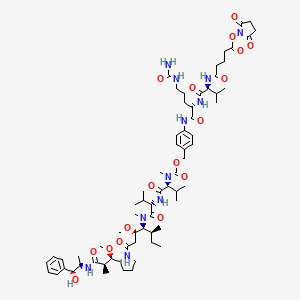

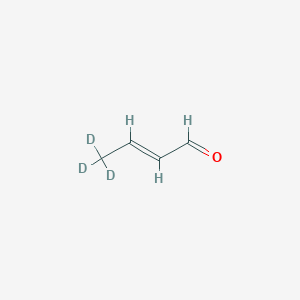
![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)

